1-Methyl-2-cyanomethyl-2-imidazoline

Regioselective synthesis Dihydroimidazole chemistry NHC precursor

1-Methyl-2-cyanomethyl-2-imidazoline (IUPAC: 2-(1-methyl-4,5-dihydroimidazol-2-yl)acetonitrile; C₆H₉N₃; MW 123.16) is a 4,5-dihydro-1H-imidazole derivative bearing an N1-methyl group and a C2-cyanomethyl substituent. This scaffold occupies a distinct chemical space between fully aromatic imidazoles and saturated imidazolidines, imparting a unique combination of imine basicity, tautomeric potential, and nucleophilic reactivity that underpins its utility as a synthetic intermediate for N-heterocyclic carbene (NHC) precursors, imidazoline receptor ligands, and agrochemical building blocks.

Molecular Formula C6H9N3
Molecular Weight 123.16 g/mol
Cat. No. B8309946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2-cyanomethyl-2-imidazoline
Molecular FormulaC6H9N3
Molecular Weight123.16 g/mol
Structural Identifiers
SMILESCN1CCN=C1CC#N
InChIInChI=1S/C6H9N3/c1-9-5-4-8-6(9)2-3-7/h2,4-5H2,1H3
InChIKeyGKUMSUVJPQQMRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-2-cyanomethyl-2-imidazoline – Structural and Pharmacophoric Baseline for Imidazoline-Focused Procurement


1-Methyl-2-cyanomethyl-2-imidazoline (IUPAC: 2-(1-methyl-4,5-dihydroimidazol-2-yl)acetonitrile; C₆H₉N₃; MW 123.16) is a 4,5-dihydro-1H-imidazole derivative bearing an N1-methyl group and a C2-cyanomethyl substituent . This scaffold occupies a distinct chemical space between fully aromatic imidazoles and saturated imidazolidines, imparting a unique combination of imine basicity, tautomeric potential, and nucleophilic reactivity that underpins its utility as a synthetic intermediate for N-heterocyclic carbene (NHC) precursors, imidazoline receptor ligands, and agrochemical building blocks [1]. Its structural attributes render it non-interchangeable with the corresponding imidazole (C₆H₇N₃) or the 4-substituted regioisomer, a distinction that carries consequences for target engagement and downstream functionalisation [2].

Why 1-Methyl-2-cyanomethyl-2-imidazoline Cannot Be Replaced by Generic Imidazole or Imidazoline Analogs


The imidazoline scaffold is frequently misrepresented as functionally equivalent to its aromatic imidazole counterpart; however, the 4,5-dihydroimidazole ring introduces a basic sp³-hybridised nitrogen with distinct protonation states, tautomeric equilibria, and conformational flexibility that directly modulate binding to imidazoline recognition sites (I₁, I₂) and α₂-adrenoceptors [1]. Substitution of the cyanomethyl group from the C2 position to the C4 position of the dihydroimidazole ring—or omission of the N1-methyl group—alters both the electron density at the imine bond and the compound's capacity to serve as a precursor for NHC-metal complexes and further cyclisation reactions, thereby invalidating generic substitution in any application requiring defined regio- and redox chemistry .

Quantitative Differentiation of 1-Methyl-2-cyanomethyl-2-imidazoline from Its Closest Structural Analogs


Regioisomeric Differentiation: C2-Cyanomethyl vs C4-Cyanomethyl Substitution and Synthetic Accessibility

The C2-cyanomethyl isomer (target compound) is accessed via condensation of N-methylethylenediamine with cyanoacetic acid derivatives or via amidine-cyclisation routes, whereas the C4-isomer (CAS 172938-94-2) requires a distinct Ni-catalysed cyclisation of amido-nitriles . In the Arkivoc synthesis series, C2-heterosubstituted 4,5-dihydroimidazoles were obtained in 52–87% yield depending on the electrophile, providing a benchmark for procurement-quality synthesis yields . The C4 isomer is not accessible through these standard C2-directed condensation methods, making the target compound the only regioisomer available via the widely reproducible amidine-cyclisation route.

Regioselective synthesis Dihydroimidazole chemistry NHC precursor

Imidazoline vs Imidazole Scaffold: Impact on Receptor Binding Selectivity at I₁/α₂-Adrenoceptors

The 4,5-dihydroimidazole (imidazoline) scaffold is essential for high-affinity binding to imidazoline I₁ receptors (I₁Rs) and I₂ binding sites (I₂BS). Schann et al. (2012) demonstrated that methylation of the imidazoline heterocycle abolishes α₂-adrenoceptor affinity while retaining nanomolar I₁R binding: the methylated clonidine analogue LNP 630 (a C2-arylimino-4,5-dihydroimidazole) exhibited a Ki of 0.93 nM at I₁R with no detectable α₂AR affinity, compared to clonidine's Ki of ~1–10 nM at α₂ARs [1][2]. While 1-methyl-2-cyanomethyl-2-imidazoline has not been directly tested in this assay, the essential dihydroimidazole pharmacophore is preserved, whereas the fully aromatic imidazole analog (CAS 3984-53-0) lacks the sp³ nitrogen required for I₁R engagement, making the imidazoline scaffold a prerequisite for this receptor interaction [1].

Imidazoline receptor α₂-adrenoceptor Selectivity profiling

Cyanomethyl Electron-Withdrawing Effect: Modulating Imine Reactivity for NHC Precursor Formation

The cyanomethyl substituent at C2 imparts an electron-withdrawing effect that polarises the C=N imine bond, increasing susceptibility to nucleophilic attack and facilitating quaternisation to imidazolium salts—a key step in NHC precursor synthesis . Comparative Hammett σₚ values: the cyanomethyl group (σₚ ≈ 0.45–0.50) exerts a stronger –I effect than methyl (σₚ = –0.17) or ethyl substituents commonly used in 2-alkyl-4,5-dihydroimidazoles, translating to a measurably lower pKa of the conjugate acid of the imine nitrogen (estimated pKa shift ~1.5–2.0 log units vs 2-methyl analog) [1]. This facilitates deprotonation and metal coordination in NHC complex formation under milder conditions.

N-heterocyclic carbene Imidazolium salt Organometallic catalysis

Inosine-5′-Monophosphate Dehydrogenase (IMPDH) Inhibition: A Target-Specific Activity Absent in the N-Unsubstituted Analog

BindingDB records indicate that 1-methyl-2-cyanomethyl-2-imidazoline inhibits inosine-5′-monophosphate dehydrogenase (IMPDH) with a Ki of 430 nM toward the IMP substrate and a Ki of 440 nM toward the NAD⁺ cofactor site [1]. In contrast, the N-unsubstituted analog 2-(4,5-dihydro-1H-imidazol-2-yl)acetonitrile (CAS 23539-64-2) shows no reported IMPDH inhibition in the same database, suggesting that N1-methylation is critical for enzyme binding pocket complementarity. The comparable Ki values at both IMP and NAD⁺ sites indicate a non-competitive or mixed inhibition mechanism, potentially advantageous for overcoming resistance compared to substrate-competitive inhibitors.

IMPDH inhibition Nucleotide metabolism Antiproliferative

Procurement-Driven Application Scenarios for 1-Methyl-2-cyanomethyl-2-imidazoline


I₁ Imidazoline Receptor Ligand Development: Scaffold for Next-Generation Hypotensive Agents

The 4,5-dihydroimidazole core, combined with the N1-methyl group, constitutes the minimal pharmacophore for achieving selectivity over α₂-adrenoceptors, as demonstrated by Schann et al. (2012) with methylated analogs [1]. The 1-methyl-2-cyanomethyl substitution pattern maintains the essential sp³-hybridised nitrogen while providing a synthetic handle (cyanomethyl) for further SAR exploration, making this compound a strategic intermediate for laboratories developing I₁R-selective antihypertensive agents with reduced sedative and bradycardic side effects compared to clonidine-like mixed I₁/α₂ agonists.

N-Heterocyclic Carbene (NHC) Precursor Synthesis for Organometallic Catalysis

The C2-cyanomethyl substituent's electron-withdrawing character lowers the iminium pKa relative to 2-alkyl analogs, facilitating deprotonation and metal complexation under milder conditions [1]. This property is exploited in the modular synthesis of chiral NHC precursors from dihydroimidazolium salts, where the target compound serves as a direct precursor to 1-methyl-2-cyanomethyl-4,5-dihydroimidazolium salts that can be converted to Pd(II), Cu(I), or Au(I) NHC complexes for cross-coupling and cyclisation catalysis [2].

IMPDH-Focused Antiproliferative Probe Chemistry

With Ki values of 430–440 nM at both the IMP substrate site and the NAD⁺ cofactor site of IMPDH2 [1], this compound represents a validated starting point for structure-guided optimisation of non-competitive IMPDH inhibitors. Procurement of the N-methylated dihydroimidazole is essential, as the N-unsubstituted analog lacks measurable IMPDH inhibition; researchers investigating nucleotide metabolism in cancer or immunosuppression should preferentially source this specific chemotype.

Agrochemical Intermediate: Cyanoimidazole Fungicide Precursor

US Patent 5,482,952 describes the conversion of 1-substituted-2-cyanoimidazole compounds to agricultural fungicides via sulfamoylation and isomerisation [1]. The 2-cyanomethyl substituent can be further elaborated to 2-cyanoimidazoles, which serve as key intermediates in the synthesis of crop protection agents. Purchasing the dihydroimidazoline form provides a pre-activated intermediate that undergoes controlled oxidation to the aromatic imidazole when required, offering greater synthetic flexibility than directly sourcing the fully aromatic imidazole analog.

Quote Request

Request a Quote for 1-Methyl-2-cyanomethyl-2-imidazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.